2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
CAS No. |
422528-53-8 |
|---|---|
Molecular Formula |
C19H19N3O5S |
Molecular Weight |
401.44 |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28) |
InChI Key |
LINDCRYUNUHLJP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Attachment of the Trimethoxyphenylacetamide Moiety: The final step involves the acylation of the quinazolinone-sulfanylidene intermediate with 3,4,5-trimethoxyphenylacetic acid or its derivatives using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones, thiols
Substitution: Halogenated derivatives, alkylated products, acylated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for inhibiting tumor growth and reducing inflammation.
Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Kinases, proteases, and other enzymes involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Molecular Docking and SAR Insights
- Trimethoxyphenyl Group : Essential for binding to β-tubulin’s colchicine site via hydrogen bonds with Thr179 and Asn258 .
- Thioether Linkage : Enhances metabolic stability compared to oxygen analogues, as evidenced by prolonged in vivo half-life .
- Acetamide Chain : The sulfamoyl or 3,4,5-trimethoxy substitutions optimize solubility and target affinity. For example, N-(4-sulfamoylphenyl) derivatives show improved pharmacokinetics .
Biological Activity
The compound 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of quinazolinone, a class known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- A quinazolinone moiety , which is pivotal for its biological activity.
- A trimethoxyphenyl group that enhances solubility and bioavailability.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinazolinone scaffold is known to modulate various biological pathways, including:
- Enzyme inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Anticancer properties : Significant cytotoxicity against various human cancer cell lines.
- Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against SW620, PC-3, NCI-H23 cells | |
| Anti-inflammatory | COX-2 inhibition | |
| Enzyme inhibition | Potential inhibition of key metabolic enzymes |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. Results showed significant cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. The most potent derivatives were found to enhance caspase activation, indicating a mechanism involving apoptosis induction .
- COX-2 Inhibition : Research has demonstrated that compounds with similar structures exhibit COX-2 inhibitory activity. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, suggesting that modifications in the structure can optimize inhibitory effects .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazolinone derivatives indicated that substituents at specific positions significantly affect biological activity. For example, compounds with methoxy groups at the para position exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
